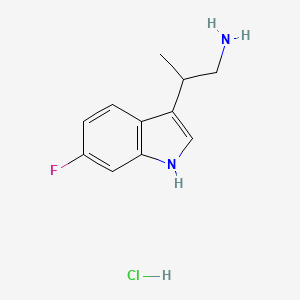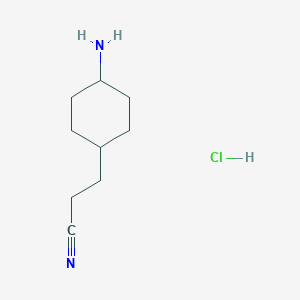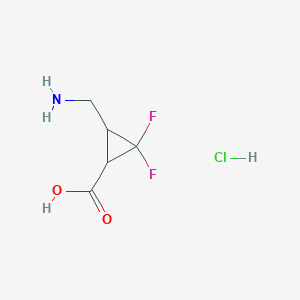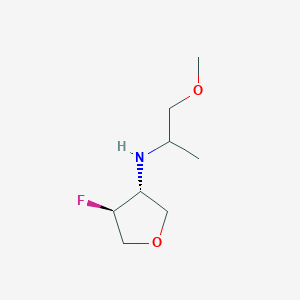
ML 315 hydrochloride
Übersicht
Beschreibung
ML 315 hydrochloride is an inhibitor of cdc2-like kinases (Clk) and DYRK kinases . It shows IC 50 values of 68, 68, and 231 nM for Clk1, Clk4, and Clk2, respectively, and 282 and 1156 nM for Dyrk1A and Dyrk1B . It shows 20-fold selectivity for Clk4 over Dyrk1A . It is stable in both mouse and human plasma .
Molecular Structure Analysis
The chemical name of this compound is 5-(1,3-Benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]-4-pyrimidinamine hydrochloride .Physical And Chemical Properties Analysis
This compound has a molecular weight of 410.68 . Its formula is C 18 H 13 Cl 2 N 3 O 2 .HCl . It is soluble to 100 mM in DMSO and to 50 mM in ethanol . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Analytical Techniques Development
ML 315 hydrochloride's properties have been instrumental in the development of analytical techniques, particularly in chromatography. For instance, micellar liquid chromatography (MLC) has been utilized for the isocratic separation of various cardiovascular drugs, showcasing its application in the separation sciences. The use of MLC allows for the simultaneous isolation of drugs with differing polarities, indicating this compound's role in enhancing chromatographic methods for drug analysis. This advancement is crucial for the pharmaceutical industry, enabling efficient drug quality control and research applications (Ramezani et al., 2018).
Enhancement of Chemiluminescence Methods
In the realm of chemiluminescence, this compound has been a subject of study for its potential in improving detection methods. Research exploring the chemiluminescence of chlorpromazine hydrochloride, sensitized by compounds like rhodamine 6G, highlights the possibility of developing more sensitive and specific analytical techniques. These methods have significant implications for clinical diagnostics and pharmaceutical analysis, offering a pathway to more reliable and rapid drug testing protocols (Huang & Chen, 2002).
Drug Delivery Research
The exploration of this compound in drug delivery systems, particularly through liposomes, has opened new avenues for medical research. By studying the physicochemical properties of liposomes incorporating hydrochlorothiazide and chlorothiazide, researchers have gained insights into how hydrophobic drugs can influence liposome characteristics. This research is pivotal for developing targeted drug delivery mechanisms, potentially revolutionizing treatments for various diseases by enhancing the efficacy and specificity of drug targeting (Fatouros & Antimisiaris, 2001).
Environmental Analysis and Green Chemistry
The role of this compound extends into environmental analysis and the promotion of green chemistry principles. Techniques such as dispersive liquid-liquid microextraction (DLLME) for copper ion preconcentration have been optimized, showcasing the compound's utility in environmental monitoring and pollution control. This research not only contributes to environmental protection efforts but also aligns with the green chemistry objective of reducing hazardous substance use in analytical procedures (Farajzadeh et al., 2009).
Wirkmechanismus
Target of Action
ML 315 hydrochloride is a selective dual inhibitor that primarily targets Cyclin-Dependent Kinases (CDK) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (DYRK) . These kinases play crucial roles in cell cycle regulation and signal transduction, making them important targets for therapeutic intervention in various diseases, including cancer and neurological disorders .
Mode of Action
This compound interacts with its targets (CDK and DYRK) by inhibiting their kinase activity. It shows IC50 values of 68 nM for Clk1, Clk4, and Clk2, and 282 nM for Dyrk1A and Dyrk1B . This inhibition disrupts the normal functioning of these kinases, leading to alterations in cell cycle progression and signal transduction pathways .
Biochemical Pathways
The inhibition of CDK and DYRK kinases by this compound affects multiple biochemical pathways. These kinases are involved in cell cycle regulation, apoptosis, and various signaling pathways. By inhibiting these kinases, this compound can disrupt these pathways, potentially leading to cell cycle arrest, apoptosis, or altered cellular signaling .
Pharmacokinetics
This suggests that it can cross cell membranes to reach its intracellular targets. The compound is also reported to be stable in both mouse and human plasma , which is important for its bioavailability and efficacy.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific cell type and the status of the CDK and DYRK pathways within those cells. In general, inhibition of these kinases can lead to cell cycle arrest, apoptosis, or alterations in cellular signaling . These effects could potentially be harnessed for therapeutic benefit in diseases such as cancer and neurological disorders where these pathways are often dysregulated .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
ML 315 hydrochloride plays a significant role in biochemical reactions by inhibiting CDK and DYRK kinases. The compound exhibits an IC50 value of 68 nM for CDK and 282 nM for DYRK . These kinases are crucial in regulating cell cycle progression and signal transduction pathways. By inhibiting these enzymes, this compound can modulate various cellular processes, including cell division and differentiation. The interactions between this compound and these kinases are characterized by high specificity and potency, making it an effective inhibitor for research purposes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound can induce cell cycle arrest and apoptosis by inhibiting CDK and DYRK kinases. This leads to the suppression of tumor growth and proliferation. Additionally, this compound has been found to affect neuronal cells by modulating signaling pathways involved in neurodegenerative diseases, potentially offering therapeutic benefits for conditions such as Alzheimer’s disease.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with CDK and DYRK kinases. By binding to the active sites of these enzymes, this compound inhibits their activity, leading to the disruption of downstream signaling pathways . This inhibition can result in the suppression of cell cycle progression, induction of apoptosis, and modulation of gene expression. The compound’s high selectivity for CDK and DYRK kinases ensures that its effects are targeted and specific, minimizing off-target interactions and potential side effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to six months when stored at -80°C and one month at -20°C . Over time, this compound may undergo degradation, leading to a reduction in its inhibitory potency. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells. The extent of these effects may vary depending on the experimental conditions and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit CDK and DYRK kinases, leading to the suppression of tumor growth and neuroprotective effects . Higher doses may result in toxic or adverse effects, including hepatotoxicity and neurotoxicity. It is essential to determine the optimal dosage range for achieving therapeutic benefits while minimizing potential side effects. Threshold effects have also been observed, where a specific dosage is required to achieve significant inhibition of target kinases.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those regulated by CDK and DYRK kinases. The compound interacts with enzymes and cofactors involved in these pathways, modulating metabolic flux and metabolite levels . By inhibiting CDK and DYRK kinases, this compound can alter the phosphorylation status of key metabolic enzymes, leading to changes in their activity and function. These effects can have downstream consequences on cellular metabolism, including alterations in energy production, biosynthesis, and catabolic processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound’s cell permeability allows it to enter cells and reach its target kinases effectively. Once inside the cell, this compound can interact with intracellular transporters and binding proteins, facilitating its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s bioavailability and efficacy, determining its overall therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on CDK and DYRK kinases. These targeting signals and modifications ensure that this compound reaches its intended sites of action, maximizing its therapeutic efficacy. Additionally, the compound’s localization can influence its activity and function, determining its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDEAAKKQCKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Fluoro-2-[4-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B1531544.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531548.png)

![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}azetidine dihydrochloride](/img/structure/B1531553.png)



![4-{Octahydrocyclopenta[c]pyrrol-4-yl}piperazin-2-one dihydrochloride](/img/structure/B1531560.png)
![(1R,2R)-2-fluoro-N-[(oxolan-2-yl)methyl]cyclopentan-1-amine](/img/structure/B1531561.png)

![1-[(1R,2R)-2-fluorocyclopentyl]piperazine](/img/structure/B1531564.png)